molecular formula C9H8BN3O2 B2827031 6-Cyano-3-methylbenzodiazole-4-boronic acid CAS No. 2377609-68-0

6-Cyano-3-methylbenzodiazole-4-boronic acid

Cat. No.: B2827031
CAS No.: 2377609-68-0
M. Wt: 200.99
InChI Key: BLMPCVGSSOXHAQ-UHFFFAOYSA-N
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Description

6-Cyano-3-methylbenzodiazole-4-boronic acid is an organic boron compound known for its stability and solubility. It is a white solid with a molecular formula of C9H8BN3O2 and a molecular weight of 200.99 . This compound is used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

6-Cyano-3-methylbenzodiazole-4-boronic acid has several applications in scientific research:

Preparation Methods

The synthesis of 6-Cyano-3-methylbenzodiazole-4-boronic acid typically involves the reaction of 6-cyano-3-methylbenzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Cyano-3-methylbenzodiazole-4-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.

Mechanism of Action

The mechanism of action of 6-Cyano-3-methylbenzodiazole-4-boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

6-Cyano-3-methylbenzodiazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its cyano and methyl substituents, which can influence its reactivity and the properties of the resulting products .

Similar compounds include:

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 3-Methylphenylboronic acid

These compounds share similar reactivity patterns but differ in their substituents, which can affect their chemical behavior and applications.

Properties

IUPAC Name

(6-cyano-3-methylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPCVGSSOXHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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